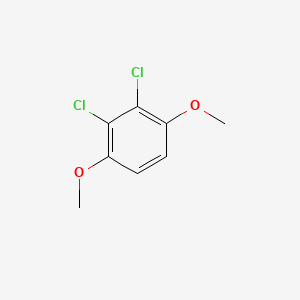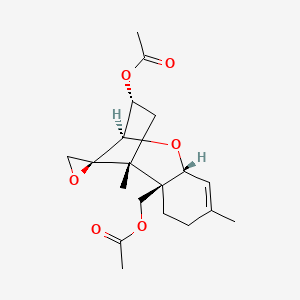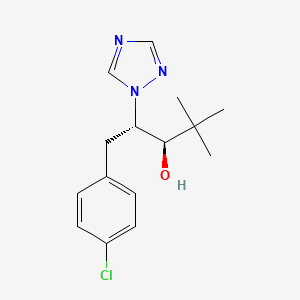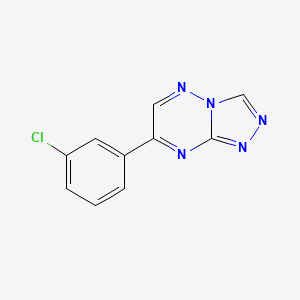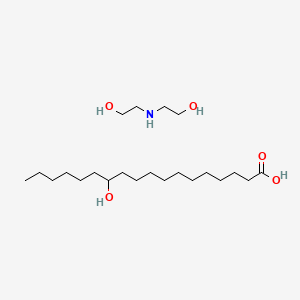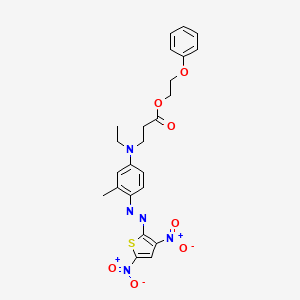
2-Phenoxyethyl N-(4-((3,5-dinitro-2-thienyl)azo)-3-methylphenyl)-N-ethyl-beta-alaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenoxyethyl N-(4-((3,5-dinitro-2-thienyl)azo)-3-methylphenyl)-N-ethyl-beta-alaninate is a complex organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl N-(4-((3,5-dinitro-2-thienyl)azo)-3-methylphenyl)-N-ethyl-beta-alaninate typically involves multiple steps, starting with the preparation of the azo compound. The process generally includes the following steps:
Diazotization: The starting material, 3,5-dinitro-2-thiophene, undergoes diazotization to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-methylphenylamine to form the azo compound.
Alkylation: The azo compound is further reacted with 2-phenoxyethyl bromide in the presence of a base to introduce the phenoxyethyl group.
Beta-Alanine Derivatization: Finally, the compound is reacted with N-ethyl-beta-alanine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenoxyethyl N-(4-((3,5-dinitro-2-thienyl)azo)-3-methylphenyl)-N-ethyl-beta-alaninate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The azo group can be reduced to form the corresponding amine.
Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxyethyl derivatives.
Applications De Recherche Scientifique
2-Phenoxyethyl N-(4-((3,5-dinitro-2-thienyl)azo)-3-methylphenyl)-N-ethyl-beta-alaninate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Phenoxyethyl N-(4-((3,5-dinitro-2-thienyl)azo)-3-methylphenyl)-N-ethyl-beta-alaninate involves its interaction with molecular targets through its azo and nitro groups. These functional groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions contributes to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **4-[(3,5-Dinitro-2-thienyl)azo]-N-ethyl-N-(2-phenoxyethyl)benzenamine
- **2-Phenoxyethyl N-(4-((3,5-dinitro-2-thienyl)azo)-phenyl)-N-ethyl-beta-alaninate
Uniqueness
2-Phenoxyethyl N-(4-((3,5-dinitro-2-thienyl)azo)-3-methylphenyl)-N-ethyl-beta-alaninate is unique due to the presence of the 3-methylphenyl group, which can influence its reactivity and biological activity. The combination of the phenoxyethyl and beta-alanine groups also contributes to its distinct properties compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
94108-23-3 |
|---|---|
Formule moléculaire |
C24H25N5O7S |
Poids moléculaire |
527.6 g/mol |
Nom IUPAC |
2-phenoxyethyl 3-[4-[(3,5-dinitrothiophen-2-yl)diazenyl]-N-ethyl-3-methylanilino]propanoate |
InChI |
InChI=1S/C24H25N5O7S/c1-3-27(12-11-23(30)36-14-13-35-19-7-5-4-6-8-19)18-9-10-20(17(2)15-18)25-26-24-21(28(31)32)16-22(37-24)29(33)34/h4-10,15-16H,3,11-14H2,1-2H3 |
Clé InChI |
FQGKQTRMFPRMQB-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCC(=O)OCCOC1=CC=CC=C1)C2=CC(=C(C=C2)N=NC3=C(C=C(S3)[N+](=O)[O-])[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


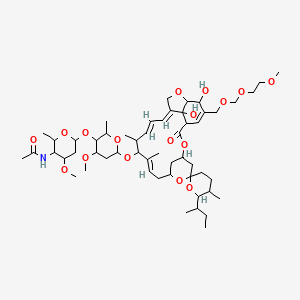

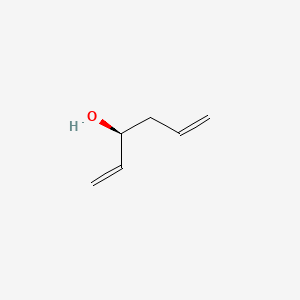

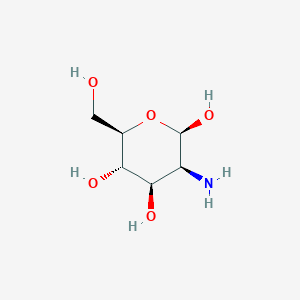
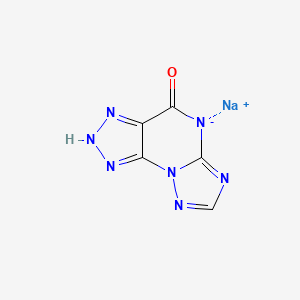
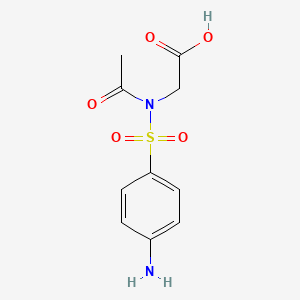
![1,4,5,6,7,7A-hexahydro-1-[4-[2-morpholinoethoxy]phenyl]-2H-indol-2-one monohydrochloride](/img/structure/B12698565.png)
![N-(2-Aminoethyl)-N'-[2-[(2-aminoethyl)amino]ethyl]ethylenediamine 2-hydroxypropane-1,2,3-tricarboxylate](/img/structure/B12698570.png)
